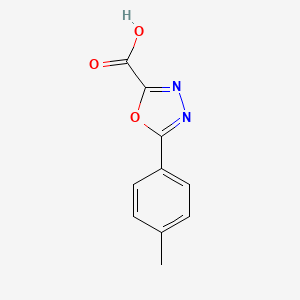
2-Amino-5-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H7F3N2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the fifth position on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-nitro-5-(trifluoromethoxy)benzoic acid with a reducing agent to form the corresponding amine, which is then converted to the benzamide derivative through an amidation reaction .
Industrial Production Methods
Industrial production methods for 2-Amino-5-(trifluoromethoxy)benzamide are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and purity. This would include the use of efficient catalysts and reaction conditions to minimize by-products and maximize the production of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro precursors can yield the desired amino compound .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as a neuroprotective agent.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(trifluoromethoxy)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as voltage-dependent sodium channels, which play a role in the transmission of nerve impulses. By inhibiting these channels, the compound may exert neuroprotective effects and reduce neuronal damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A derivative with similar neuroprotective properties.
2-Amino-5-(trifluoromethyl)benzamide: A structurally similar compound with different substituents.
2-Amino-5-(trifluoromethoxy)benzoic acid: A related compound with a carboxylic acid group instead of an amide.
Uniqueness
2-Amino-5-(trifluoromethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .
Eigenschaften
Molekularformel |
C8H7F3N2O2 |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
2-amino-5-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H2,13,14) |
InChI-Schlüssel |
BMGFVNIOBSJOEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12049100.png)

![5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B12049106.png)


![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049157.png)






